molecular formula C16H12N2O6S4 B1196243 Dihydro-dids CAS No. 61481-03-6

Dihydro-dids

Cat. No. B1196243
CAS RN: 61481-03-6
M. Wt: 456.5 g/mol
InChI Key: AXGKYURDYTXCAG-UHFFFAOYSA-N
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Description

Dihydro-dids, also known as H(2)dids, belongs to the class of organic compounds known as sulfonated stilbenes . These are stilbenes that carry a sulfone group at one or more positions of either benzene rings . It’s not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .


Synthesis Analysis

The potent and specific inhibitor of anion permeability, 4,4′-diisothicyanostilbene-2,2′-disulfonic acid (DIDS) was synthesized in tritiated form ([3H]DIDS) from tritiated 5-nitrotoluene-o-sulfonic acid . Its reactions with and effects on red blood cells were compared with those of a reduced form ([3H]H2DIDS), previously used as a tracer for DIDS .


Molecular Structure Analysis

The structural determinants involved in modulating the activity of RAD51 were characterized using several commercial molecules derived from DIDS . Both isothiocyanate substituents of DIDS appear to be essential in the inhibition of RAD51 .


Chemical Reactions Analysis

DIDS is a potent RAD51 inhibitor. It inhibits the RAD51-mediated homologous pairing and strand-exchange reactions . DIDS inhibits anion exchange and binding to the red blood cell membrane .


Physical And Chemical Properties Analysis

The physical properties of a substance like Dihydro-dids can include density, color, hardness, melting and boiling points, and electrical conductivity . Some physical properties, such as density and color, may be observed without changing the physical state of the matter .

Scientific Research Applications

  • H2DIDS, the dihydro analog of DIDS, is used to study anion exchange in human red blood cells. It interacts with membrane sites causing irreversible inhibition of anion exchange, and its high affinity for the transport system makes it a valuable tool for studying anion transport (Shami, Rothstein, & Knauf, 1978).

  • A study involving [(mu-1,2-benzenedithiolato)][Fe(CO)3]2, a diiron hydrogenase mimic, demonstrated that weak acids like acetic acid can be used for electrocatalytic generation of dihydrogen, revealing important insights for green chemistry and hydrogen storage (Felton et al., 2007).

  • Digital Image Correlation (DIC), an optical method, has been applied to study the mechanical behavior of biological tissues, showing its potential in biomedical research for understanding tissue properties and changes due to various conditions (Zhang & Arola, 2004).

  • The study of the didemnin family of marine depsipeptides, including dehydrodidemnin B (aplidine), has been crucial in understanding cell proliferation, protein biosynthesis, and apoptosis, and has led to clinical trials for cancer treatment (Vera & Joullié, 2002).

  • A study on the intrinsic dissolution behavior of different carbamazepine samples and their dihydrates demonstrated variations in solubility kinetics, providing insights for maintaining drug product quality (Sehić et al., 2010).

  • The polythiourea derivatives of DIDS, resulting from its hydrolysis and multimerization in aqueous solutions, were found to be more potent inhibitors of anion transporters and channels than DIDS itself, providing insights into the molecular mechanisms of these compounds (Wulff, 2008).

  • An extended theoretical and experimental study of DIDS and its derivatives revealed their sensitivity to environmental changes, and their optical properties were found to be similar in various acidic/basic environments. This study provided deeper insights into the behavior of these compounds (Jaunet-Lahary et al., 2016).

  • Didox (3,4-dihydroxy-benzohydroxamic acid), a derivative of dihydroxy-benzohydroxamic acid, was studied for its anti-inflammatory and anti-oxidative stress properties in murine macrophages. It was found to suppress pro-inflammatory profiles and reduce oxidative stress, suggesting potential applications in managing inflammatory diseases (Matsebatlela et al., 2015).

Future Directions

Based on a literature review, very few articles have been published on Dihydro-dids . This suggests that there is a lot of potential for future research in this area. The involvement of Dihydro-dids in apoptosis and cardioprotection could be particularly interesting areas for future study.

properties

IUPAC Name

5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfophenyl)ethyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6S4/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24/h3-8H,1-2H2,(H,19,20,21)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGKYURDYTXCAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)O)CCC2=C(C=C(C=C2)N=C=S)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40210444
Record name Dihydro-dids
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydro-dids

CAS RN

61481-03-6
Record name 4,4′-Diisothiocyanodihydrostilbene-2,2′-disulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61481-03-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydro-dids
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061481036
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydro-dids
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40210444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
99
Citations
ME Rumpho, GE Edwards, AE Yousif… - Plant …, 1988 - academic.oup.com
The phosphate translocator protein of C 3 and C 4 mesophyll chloroplast envelopes was specifically labeled using the anion exchange inhibitor, 1,2-ditritio-1,2-(2,2′ -disulfo-4,4′ -…
Number of citations: 26 academic.oup.com
RC POOLE, AP HALESTRAP - 1990 - portlandpress.com
… and dihydro-DIDS are regarded as specific inhibitors of inorganic anion exchange in erythrocytes, Jennings & Adams-Lackey [2] showed that higher concentrations of dihydro-DIDS …
Number of citations: 14 portlandpress.com
AJ DOHERTY, SM JARVIS - 1990 - researchgate.net
… The rat erythrocyte transporter was significantly less sensitive to inhibition by dihydro-DIDS than that from rabbit (data not shown). This may explain the absence of any [3H]dihydro-DIDS…
Number of citations: 2 www.researchgate.net
EL Stuenkel, TE Machen… - American Journal of …, 1988 - journals.physiology.org
… of Cldependent changes in pHi by DIDS and dihydro-DIDS. … in pHi during Cl-free conditions was blocked by dihydro-DIDS… Application of DIDS or of dihydro-DIDS subsequent to the first …
Number of citations: 62 journals.physiology.org
HG Hempling, S White - Water and Ions in Biological Systems, 1985 - Springer
… We reasoned that if dihydro DIDS obliterated one flux but not the other, then this demonstration would support a parallel model. A summary of our findings is in Table 2. …
Number of citations: 0 link.springer.com
SY LOW, HS HUNDAL, PM TAYLOR, MJ RENNIE… - 1990 - researchgate.net
… and dihydro-DIDS are regarded as specific inhibitors of inorganic anion exchange in erythrocytes, Jennings & Adams-Lackey [2] showed that higher concentrations of dihydro-DIDS …
Number of citations: 2 www.researchgate.net
JM May - Journal of Biological Chemistry, 1987 - ASBMB
… 3 was irreversibly decreased by the anion transport inhibitor 4,4’-diisothiocyanostilbene-2,2’-disulfonate (DIDS) and since MITC also irreversibly inhibited both tritiated dihydro-DIDS …
Number of citations: 15 www.jbc.org
SP Soltoff, MK McMillian, BR Talamo… - Biochemical …, 1993 - Elsevier
… The ATP-stimulated 45 Ca 2+ uptake was blocked by DIDS, H 2 DIDS (dihydro-DIDS; 4,4'-diisothiocyanatodihydrostilbene-2,2'-disulfonic acid), and SITS (4-acetamido-4'-…
Number of citations: 54 www.sciencedirect.com
AK Stewart, A Yamamoto, M Nakakuki… - American Journal …, 2009 - journals.physiology.org
… Intracellular pH recovery upon luminal Cl − restoration (nominal Cl − /HCO 3 − exchange) in cAMP-stimulated ducts was largely inhibited by luminal dihydro-DIDS (H 2 DIDS), …
Number of citations: 71 journals.physiology.org
RC Poole - 1991 - elibrary.ru
… $-diisothiocyanostilbene-2,2$\sp\prime$-disulphonate) was found to be an inhibitor of monocarboxylate transport in erythrocytes and the tritiated derivative (($\sp3$H) -dihydro-DIDS) …
Number of citations: 1 elibrary.ru

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